molecular formula C22H22N2O3 B4836402 N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide

N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide

Cat. No. B4836402
M. Wt: 362.4 g/mol
InChI Key: LXDBUBZBCZHWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide, also known as PPB, is a chemical compound that has been extensively studied for its potential use in scientific research. PPB is a small molecule inhibitor that has shown promise in a variety of applications, including cancer research, drug discovery, and neuroscience. In

Scientific Research Applications

N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has shown promise is in cancer research. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has also been studied for its potential use in drug discovery. By inhibiting specific enzymes or pathways, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide can help researchers identify potential drug targets and develop new drugs. Finally, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been studied for its potential use in neuroscience research. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of certain ion channels, making it a potential candidate for the development of new treatments for neurological disorders.

Mechanism of Action

N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide works by inhibiting the activity of specific enzymes or pathways in cells. Specifically, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain sensation and inflammation. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells. By inhibiting these enzymes or pathways, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide can help researchers identify potential drug targets and develop new drugs.
Biochemical and Physiological Effects
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the growth of cells by inducing cell cycle arrest and apoptosis. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has also been shown to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded or damaged proteins in cells. In neurons, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of the TRPA1 ion channel, which can lead to a reduction in pain sensation and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide in lab experiments is its specificity. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit specific enzymes or pathways, making it a useful tool for identifying potential drug targets. Another advantage of using N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide is its low toxicity. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in both in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one limitation of using N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide is its solubility. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide. One area of research is the development of new cancer therapies. N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is the development of new drugs. By inhibiting specific enzymes or pathways, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide can help researchers identify potential drug targets and develop new drugs. Finally, N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide has shown promise in neuroscience research, and further research is needed to determine its potential as a treatment for neurological disorders.

properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-16-27-18-12-10-17(11-13-18)21(25)23-20-9-5-4-8-19(20)22(26)24-14-6-3-7-15-24/h1,4-5,8-13H,3,6-7,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDBUBZBCZHWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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